molecular formula C12H18BrNO2S B5887760 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide

5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide

Cat. No. B5887760
M. Wt: 320.25 g/mol
InChI Key: CQWNLVGPMSMOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide is a chemical compound that has been extensively used in scientific research. This compound is also known as BDBS and has been used in various research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain molecules in the body. In addition, this compound has been found to have anti-inflammatory and analgesic properties, which make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide is its ease of synthesis. This compound can be easily synthesized in the laboratory, which makes it readily available for scientific research. In addition, this compound has been found to be relatively stable, which makes it useful in various experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound can be toxic and should be handled with care. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions that can be explored in the research of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide. One possible direction is to investigate the mechanism of action of this compound in more detail. This could help to identify new targets for drug development and lead to the discovery of new drugs and therapies.
Another possible direction is to explore the use of this compound in the treatment of various diseases. This compound has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of conditions such as arthritis and chronic pain.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. This compound has unique properties that make it useful in various experiments and has been found to have anti-inflammatory and analgesic properties. While there are some limitations associated with the use of this compound in lab experiments, there are also several future directions that can be explored in the research of this compound.

Synthesis Methods

The synthesis of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide is a relatively simple process. The starting material for the synthesis is 2,4-dimethylbenzenesulfonamide, which is reacted with bromine and diethylamine to produce the final product. The reaction is carried out in the presence of a suitable solvent and under controlled conditions to ensure high yield and purity of the product.

Scientific Research Applications

5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research due to its unique properties. This compound has been used as a reagent in various chemical reactions and has been found to be useful in the synthesis of other compounds. In addition, this compound has been used as a starting material for the synthesis of various drugs and pharmaceuticals.

properties

IUPAC Name

5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-8-11(13)9(3)7-10(12)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWNLVGPMSMOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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